3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE
Overview
Description
3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is a synthetic organic compound with a complex structure It features a tetrahydroindazole core, which is a bicyclic structure consisting of a five-membered pyrazole ring fused to a six-membered benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with ortho-substituted aryl ketones under acidic or basic conditions.
Substitution Reactions: The introduction of the butyl, chloro, methoxy, and phenyl groups can be achieved through various substitution reactions. For example, Friedel-Crafts alkylation can be used to introduce the butyl group.
Final Cyclization: The final step involves the cyclization of the substituted intermediates to form the tetrahydroindazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalysts: Using catalysts to enhance reaction rates.
Solvents: Selecting appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chloro and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups such as amines or ethers.
Scientific Research Applications
Medicinal Chemistry: The compound’s structure suggests it could be a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.
Biological Studies: The compound could be used to study biological pathways and mechanisms, particularly those involving its molecular targets.
Mechanism of Action
The mechanism by which 3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with receptors on cell surfaces, modulating signaling pathways.
Pathway Modulation: The compound might affect various biological pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
2-(5-chloro-2-methoxyphenyl)-6-phenyl-2,5,6,7-tetrahydro-4H-indazol-4-one: Lacks the butyl group, which may affect its biological activity.
3-butyl-2-(5-chloro-2-methoxyphenyl)-6-phenyl-4H-indazol-4-one: Lacks the tetrahydro component, which could influence its stability and reactivity.
Uniqueness
3-BUTYL-2-(5-CHLORO-2-METHOXYPHENYL)-6-PHENYL-4,5,6,7-TETRAHYDRO-2H-INDAZOL-4-ONE is unique due to its specific combination of functional groups and the tetrahydroindazole core. This combination may confer unique properties, such as enhanced stability, specific binding affinities, and distinct reactivity patterns.
Properties
IUPAC Name |
3-butyl-2-(5-chloro-2-methoxyphenyl)-6-phenyl-6,7-dihydro-5H-indazol-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-3-4-10-20-24-19(13-17(14-22(24)28)16-8-6-5-7-9-16)26-27(20)21-15-18(25)11-12-23(21)29-2/h5-9,11-12,15,17H,3-4,10,13-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHCPURLMLEEJD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C2C(=NN1C3=C(C=CC(=C3)Cl)OC)CC(CC2=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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